Cas no 111198-32-4 (1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)
![1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]- structure](https://ja.kuujia.com/scimg/cas/111198-32-4x500.png)
1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-
- 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
- starbld0010814
- 2-phenyl-1-(phenylsulfanylmethyl)benzimidazole
- 2-Phenyl-1-(phenylthiomethyl)benzimidazole
- 111198-32-4
- phenyl (2-phenyl-1H-benzimidazol-1-yl)methyl sulfide
- 2-Phenyl-1-((phenylthio)methyl)-1H-benzo[d]imidazole
- 2-Phenyl-1-[(phenylthio)methyl]-1H-benzimidazole
- AE-018/31858022
-
- インチ: InChI=1S/C20H16N2S/c1-3-9-16(10-4-1)20-21-18-13-7-8-14-19(18)22(20)15-23-17-11-5-2-6-12-17/h1-14H,15H2
- InChIKey: XQRYOFCCIBGASQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 316.10341969Da
- 同位素质量: 316.10341969Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.3
- トポロジー分子極性表面積: 43.1Ų
1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01F83M-250mg |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 250mg |
$278.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1250528-250mg |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 250mg |
$505 | 2025-02-21 | |
eNovation Chemicals LLC | Y1250528-1g |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 1g |
$1260 | 2025-02-21 | |
eNovation Chemicals LLC | Y1250528-250mg |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 250mg |
$495 | 2024-06-05 | |
A2B Chem LLC | AX89154-250mg |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 250mg |
$255.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1250528-1g |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 1g |
$1190 | 2024-06-05 | |
A2B Chem LLC | AX89154-1g |
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
111198-32-4 | 95% | 1g |
$695.00 | 2024-04-20 |
1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]- 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-に関する追加情報
1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl] (CAS No. 111198-32-4): A Comprehensive Overview
The compound 1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl], identified by the CAS registry number 111198-32-4, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging uses in drug discovery, material science, and analytical chemistry. The structure of this compound features a benzimidazole core with a phenyl group at position 2 and a (phenylthio)methyl substituent at position 1, making it a unique derivative with distinct chemical and biological characteristics.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of benzimidazole derivatives, including 2-phenylbenzimidazoles, through various methodologies such as condensation reactions, cyclization processes, and microwave-assisted synthesis. These methods have not only improved the yield and purity of the compounds but also opened up new avenues for functionalization and structural diversification. The introduction of the (phenylthio)methyl group in this compound adds a sulfur-containing moiety, which can significantly influence its electronic properties, reactivity, and biological activity.
In terms of biological activity, benzimidazole derivatives have been extensively studied for their potential as anti-inflammatory agents, anticancer drugs, and antimicrobial agents. The presence of the sulfur atom in the side chain of this compound may enhance its ability to interact with biological targets such as enzymes or receptors. Recent studies have highlighted the importance of sulfur-containing heterocycles in modulating the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). This makes 1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl] a promising candidate for further exploration in drug development.
The electronic properties of this compound are also worth noting. The conjugated system within the benzimidazole ring can lead to interesting optical and electronic behaviors. Recent research has explored the use of benzimidazole derivatives in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The introduction of electron-donating or withdrawing groups can further tune these properties, making this compound a valuable building block for advanced materials.
In addition to its potential applications in medicine and materials science, benzimidazole derivatives are also valuable tools in analytical chemistry. For instance, they can serve as ligands in metalloporphyrin complexes or act as fluorescent probes for sensing applications. The unique structure of 1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl] may offer new opportunities for designing highly sensitive sensors or selective recognition systems.
The synthesis and characterization of this compound have been reported in several recent studies. Researchers have employed various techniques such as X-ray crystallography to determine its molecular structure and spectroscopic methods like UV-vis spectroscopy to study its electronic transitions. These studies provide valuable insights into the physical properties of the compound and its potential applications.
In conclusion, 1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl] (CAS No. 111198-32-4) is a versatile compound with a rich structural framework that offers numerous possibilities for chemical modification and functionalization. Its unique combination of aromaticity, sulfur functionality, and heterocyclic core makes it an attractive target for researchers across various disciplines. As ongoing research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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